molecular formula C7H4Cl2FNO B1410166 2,5-Dichloro-3-fluorobenzamide CAS No. 1807039-54-8

2,5-Dichloro-3-fluorobenzamide

Cat. No.: B1410166
CAS No.: 1807039-54-8
M. Wt: 208.01 g/mol
InChI Key: HBQZSUDPRSIYLH-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorobenzamide is an organic compound with the molecular formula C7H4Cl2FNO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at positions 2 and 5, and a fluorine atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-fluorobenzamide typically involves the chlorination and fluorination of benzamide derivatives. One common method includes the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride, which is then reacted with ammonium fluoride to introduce the fluorine atom at the 3-position. The resulting intermediate is then treated with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization reaction technology can enhance the stability of the reaction and reduce side reactions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

    Substitution: Products include various substituted benzamides.

    Reduction: The major product is 2,5-dichloro-3-fluoroaniline.

    Oxidation: The major product is 2,5-dichloro-3-fluorobenzoic acid.

Scientific Research Applications

2,5-Dichloro-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It serves as a precursor in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 2,4-Dichloro-3-fluorobenzamide
  • 2,5-Dichloro-4-fluorobenzamide
  • 2,5-Dichloro-3-bromobenzamide

Comparison: 2,5-Dichloro-3-fluorobenzamide is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications .

Properties

IUPAC Name

2,5-dichloro-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQZSUDPRSIYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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